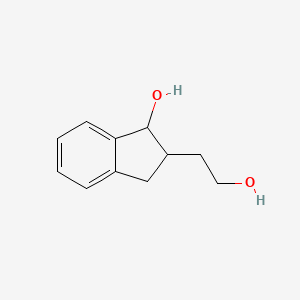

1-Hydroxyindane-2-ethanol

Description

Structure

3D Structure

Properties

CAS No. |

57932-08-8 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O2/c12-6-5-9-7-8-3-1-2-4-10(8)11(9)13/h1-4,9,11-13H,5-7H2 |

InChI Key |

BDJQIJDVEVFHHY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxyindane 2 Ethanol

Strategies for the Construction of the Indane Core

The formation of the indane framework is a critical first step in the synthesis of 1-hydroxyindane-2-ethanol. This can be achieved through various synthetic routes, primarily involving cyclization reactions to form the dihydroindenol structure or by modifying a pre-existing indane skeleton.

Cyclization Reactions for Dihydroindenol Formation

Intramolecular cyclization reactions are a powerful tool for constructing the bicyclic system of the indane core. A common approach involves the Friedel-Crafts acylation of a suitable aromatic substrate. For instance, the cyclization of 3-phenylpropanoic acid or its derivatives under acidic conditions can yield 1-indanone (B140024), a key precursor. organic-chemistry.org Modifications of this approach, such as using specific catalysts like trifluoromethanesulfonic acid, can lead to high yields of the desired indanone. organic-chemistry.org

Another strategy involves the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an appropriate alkenyl halide or triflate. libretexts.org This method offers good functional group tolerance and can be adapted to introduce substituents on the aromatic ring. Furthermore, cascade reactions, which combine multiple bond-forming events in a single pot, have been developed for the efficient synthesis of complex indane derivatives. rsc.org

Functional Group Interconversion on Pre-formed Indane Skeletons

Once a basic indane skeleton, such as 1-indanone, is obtained, functional group interconversions are employed to introduce the necessary side chain for this compound. A key intermediate in this process is 1-oxoindane-2-acetic acid ethyl ester. The synthesis of this intermediate can be achieved by the alkylation of 1-indanone. The process involves the formation of an enolate from 1-indanone, which then reacts with an appropriate electrophile like ethyl chloroacetate.

The subsequent reduction of the keto-ester functionality in 1-oxoindane-2-acetic acid ethyl ester is a crucial step to yield this compound. acs.org This reduction presents a significant stereochemical challenge, as it involves the conversion of two carbonyl groups into hydroxyl groups, potentially leading to a mixture of diastereomers.

Stereocontrolled Synthesis of this compound

Achieving the desired stereochemistry in this compound, which has two chiral centers, necessitates the use of stereocontrolled synthetic methods. These can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the two chiral centers. In the context of reducing 1-oxoindane-2-acetic acid ethyl ester, the goal is to selectively form either the cis or trans diastereomer of this compound.

One strategy to achieve diastereoselectivity is through chelation-controlled reduction. The presence of a chelating agent can direct the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. For example, the reduction of β-keto esters can be influenced by the choice of Lewis acid and reducing agent, leading to either syn or anti products. researchgate.net In the case of 1-oxoindane-2-acetic acid ethyl ester, the presence of the ketone at the 1-position and the ester at the 2-position allows for potential chelation with a metal ion, which can influence the stereochemical outcome of the reduction of both carbonyls. The choice of reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, and the reaction conditions (temperature, solvent) can significantly impact the diastereomeric ratio.

Another approach involves substrate-controlled diastereoselection, where the existing stereochemistry in a molecule directs the formation of a new stereocenter. While the precursor 1-oxoindane-2-acetic acid ethyl ester is achiral, creating a chiral center at either the C1 or C2 position first can influence the stereochemistry of the subsequent reduction at the other carbonyl.

Enantioselective Synthesis via Asymmetric Catalysis

Enantioselective synthesis focuses on producing a single enantiomer of the desired compound. This is typically achieved using chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Transition Metal-Catalyzed Hydrogenation Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones and esters. acs.orgnih.gov In the synthesis of this compound, this can be applied to the reduction of 1-oxoindane-2-acetic acid ethyl ester. Chiral transition metal complexes, often containing ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, are commonly used catalysts. acs.org

The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. For instance, ruthenium catalysts bearing chiral diphosphine ligands like BINAP have been successfully used for the asymmetric hydrogenation of β-keto esters. researchgate.net The substrate, 1-oxoindane-2-acetic acid ethyl ester, presents a unique challenge due to the presence of two reducible carbonyl groups. A selective hydrogenation of one carbonyl over the other in an enantioselective manner would be a key step. Alternatively, a dynamic kinetic resolution process could be employed, where a racemic mixture of a chiral intermediate is converted into a single enantiomer of the product.

The following table summarizes some transition metal-catalyzed hydrogenation strategies that could be adapted for the enantioselective synthesis of this compound.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Ru-BINAP | β-Keto esters | β-Hydroxy esters | High |

| Rh-DIPAMP | α-Enamido acrylates | α-Amino acids | High |

| Ir-PHOX | Imines | Amines | High |

Table 1: Examples of Transition Metal Catalysts for Asymmetric Hydrogenation

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of complex chiral molecules. For the synthesis of vicinally substituted indanes, such as this compound, organocatalysts can facilitate key bond-forming reactions with high stereocontrol.

A notable strategy involves the use of bifunctional organocatalysts derived from the 1,2-aminoindanol scaffold itself. These catalysts possess both a hydrogen-bond donating moiety (like a thiourea (B124793) or squaramide) and a basic site (a tertiary amine), enabling them to activate both the nucleophile and the electrophile simultaneously. An elegant example of this is the asymmetric domino Michael addition/Henry reaction to produce cis-vicinal-substituted indane scaffolds. beilstein-journals.org In a reported synthesis, an organocatalyst derived from ent-1-amino-2-indanol was used to catalyze the reaction between indole (B1671886) derivatives and 2-(2-nitrovinyl)benzaldehyde derivatives. beilstein-journals.org This process afforded highly functionalized cis-1-hydroxy-2-nitroindane compounds with excellent yield and high diastereoselectivity. beilstein-journals.org

This type of transformation highlights a viable pathway toward this compound. A similar domino reaction, using a suitable Michael acceptor and a nitro-functionalized ethanol (B145695) equivalent, could be envisioned to construct the core structure. The bifunctional nature of the catalyst would be crucial for controlling the stereochemistry at both the C-1 hydroxyl and the C-2 position.

Biocatalytic Synthesis and Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes and whole-cell microbial systems are particularly effective for the synthesis of chiral alcohols through asymmetric reduction of ketones or the resolution of racemic mixtures. core.ac.ukrsc.org

Enzyme-Mediated Kinetic and Dynamic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used method for separating the enantiomers of a racemic alcohol. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a stereoselective enzyme, typically a lipase (B570770). One enantiomer is acylated much faster than the other, allowing for the separation of the slow-reacting alcohol and the fast-forming ester, both in high enantiomeric purity. nih.govmdpi.com

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435®), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL) have proven effective in resolving various indanol derivatives. nih.govmdpi.comuniovi.esnasu-periodicals.org.ua For instance, the enzymatic acylation of racemic trans-1-azido-2-indanol using lipase PS 30 successfully separated the two enantiomers, yielding the unreactive (1S,2S)-alcohol and the acylated (1R,2R)-enantiomer, both with an enantiomeric excess (ee) greater than 96%. mdpi.com Similarly, CAL-B has been used to resolve cis-3-phenyl-1-indanol with high efficiency. uniovi.es

Dynamic kinetic resolution (DKR) is an advancement over EKR that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. DKR combines the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer, often using a metal catalyst.

The table below summarizes relevant enzymatic resolutions applicable to the indanol core.

| Enzyme/Catalyst | Substrate | Reaction Type | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Lipase PS 30 | Racemic trans-1-azido-2-indanol | Acylation (EKR) | (1S,2S)-alcohol / (1R,2R)-acetate | 46 / 44 | >96 / >96 | mdpi.com |

| Pseudomonas cepacia lipase (PSL) | Racemic N-Cbz-cis-1-amino-2-indanol | Acylation (EKR) | (R)-acylated alcohol | 43 | >99 | mdpi.com |

| Candida antarctica lipase B (CAL-B) | Racemic cis-3-phenyl-1-indanol | Acylation (EKR) | (S)-alcohol | 45 | >99 | uniovi.es |

| Novozym 435® (Immobilized CAL-B) | Racemic halodihydroindenol acetates | Hydrolysis (EKR) | Enantioenriched alcohols & acetates | - | High | nasu-periodicals.org.ua |

Microbial Transformations for Chiral Induction

Whole-cell biotransformations provide a powerful method for asymmetric synthesis, utilizing the diverse enzymatic machinery within microorganisms to perform complex reactions. scispace.com A key application is the enantioselective reduction of prochiral ketones to chiral alcohols, which is directly relevant to the synthesis of the 1-hydroxyindane moiety. core.ac.uk

Microorganisms such as baker's yeast (Saccharomyces cerevisiae), Rhodococcus species, and various plant-cell cultures contain alcohol dehydrogenases (ADHs) that can reduce ketones with high stereoselectivity. core.ac.uknih.gov The use of plant-based biocatalysts, such as Daucus carota (carrot root), has gained attention as a sustainable and effective method for generating chiral alcohols. rsc.org For example, the enantioselective reduction of 1,2-indanedion-1-oxime using Daucus carota as a biocatalyst yielded the corresponding chiral alcohol with high enantiomeric purity (99% ee). mdpi.com Other microorganisms, like Lactobacillus paracasei, have also demonstrated high efficiency in the asymmetric bioreduction of ketones to produce enantiopure alcohols on a gram scale. bohrium.com

A synthetic strategy for this compound could involve the microbial reduction of a precursor like 1-oxo-indane-2-acetaldehyde or a protected derivative. The choice of microorganism would be critical in determining the stereochemical outcome at the C-1 position.

Introduction of the Ethanol Moiety

A crucial aspect of synthesizing this compound is the formation of the C-C bond to attach the ethanol group at the C-2 position of the indane ring. This requires precise regiocontrol.

Regioselective Functionalization at the C-2 Position

The C-2 position of the indane nucleus, being a methylene (B1212753) group flanked by a benzene (B151609) ring and a cyclopentane (B165970) ring, presents a unique challenge for regioselective functionalization. Starting from a 1-indanone precursor is a common strategy, as the C-2 methylene protons are activated by the adjacent carbonyl group, facilitating enolate formation and subsequent alkylation.

Modern catalytic methods offer sophisticated control over regioselectivity. For instance, catalyst-controlled carboacylation of alkenes with ketones can produce either 2- or 3-substituted indanones by careful selection of the transition-metal catalyst. chinesechemsoc.org This approach involves the cleavage of a C-C bond and the formation of two new C-C bonds, enabling the construction of complex indane frameworks from simple precursors. chinesechemsoc.org

Another powerful technique is the palladium-catalyzed C(sp³)–H functionalization. Intramolecular C-H alkylation of arenes with alkyl halides has been shown to form indane ring systems with high functional group tolerance. core.ac.ukorganic-chemistry.org While often used to form the ring itself, intermolecular variants or adaptations could potentially functionalize the C-2 position of a pre-formed indane. For example, palladium/norbornene co-catalyzed systems have been developed for the direct C-H alkylation of heterocycles at the position adjacent to a heteroatom, demonstrating the potential for such regioselective C-H activation strategies. organic-chemistry.org

Methodologies for Carbon-Carbon Bond Formation

The construction of the C-C bond for the ethanol side chain can be achieved through several classic and modern organic reactions. alevelchemistry.co.uk

Aldol (B89426) and Related Condensations: The most direct conceptual approach involves an aldol-type reaction. The enolate of 1-indanone, generated by a suitable base, can react with a two-carbon electrophile such as a protected hydroxyacetaldehyde (e.g., 2-(benzyloxy)acetaldehyde). Subsequent reduction of the C-1 ketone would yield the desired this compound skeleton. A related Knoevenagel condensation at the C-2 position of indane-1,3-dione is a well-established reaction, demonstrating the reactivity of this position. mdpi.com

Palladium-Catalyzed Cross-Coupling: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. alevelchemistry.co.uk An intramolecular version of this reaction is used to synthesize cyclic compounds. organic-chemistry.org For the target molecule, a strategy could involve a precursor like 2-bromo-1-indanol (B184377) which could be coupled with an ethylene (B1197577) equivalent under Heck conditions.

"Cut and Sew" Reactions: Advanced methods involving C-C bond activation, termed "cut and sew" processes, allow for the insertion of an olefin into a C-C bond. chinesechemsoc.org This has been applied to the synthesis of substituted indanones, where the regioselectivity of the olefin insertion is controlled by the catalyst, providing either 2- or 3-substituted products. chinesechemsoc.org This represents a highly atom-economic and innovative route for functionalizing the indane core.

The table below summarizes key C-C bond formation strategies applicable to indane synthesis.

| Methodology | Catalyst/Reagent | Description | Application to Indane Core | Reference |

| Carboacylation | Ni or Rh catalysts | Regiodivergent carboacylation of alkenes with ketones via C-C activation. | Forms 2- or 3-substituted indanones. | chinesechemsoc.org |

| Intramolecular C-H Alkylation | Pd(PPh₃)₄ / K₃PO₄ | Cyclization of aryl halides with tethered alkyl groups. | Forms the indane ring system. | core.ac.uk |

| Ni-Catalyzed Carboannulation | Ni catalyst / Zinc powder | Reaction of o-bromobenzyl zinc bromide with acrylates. | Synthesizes indanes. | organic-chemistry.org |

| Aldol-Type Reaction | Lithium amides (e.g., LDA) | Reaction of an enolate with a carbonyl compound. | Functionalization at C-2 of 1-indanone. | beilstein-journals.org |

Chemical Reactivity and Transformations of 1 Hydroxyindane 2 Ethanol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-1 position is benzylic, meaning it is attached to a carbon atom that is directly bonded to the benzene (B151609) ring. This position influences its reactivity, particularly in reactions involving carbocation intermediates.

The secondary alcohol at the C-1 position can be oxidized to form the corresponding ketone, 2-(1-oxoindan-2-yl)ethanol. This transformation requires the use of specific oxidizing agents. Since the molecule also contains a primary alcohol, achieving selective oxidation at the secondary position can be challenging and may depend on the choice of reagent and reaction conditions. However, many standard oxidizing agents will convert secondary alcohols to ketones.

Conversely, the primary alcohol on the side chain can be oxidized. Milder, more selective oxidizing agents can convert it to an aldehyde, yielding 2-(1-hydroxyindan-2-yl)acetaldehyde, while stronger agents will produce a carboxylic acid.

Table 1: Common Oxidation Reagents for Alcohols

| Reagent | Typical Product from Secondary Alcohol | Typical Product from Primary Alcohol |

|---|---|---|

| Chromic acid (H₂CrO₄) / Jones reagent | Ketone | Carboxylic Acid |

| Pyridinium (B92312) chlorochromate (PCC) | Ketone | Aldehyde |

| Potassium permanganate (B83412) (KMnO₄) | Ketone | Carboxylic Acid |

Both hydroxyl groups in 1-Hydroxyindane-2-ethanol can undergo esterification and etherification.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process that can be driven towards the ester product by removing water as it forms or using an excess of the alcohol. cerritos.edumasterorganicchemistry.com The formation of an ester at the C-1 position would yield a 2-(2-hydroxyethyl)indan-1-yl ester.

Etherification: Ethers can be synthesized via several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com Another method is reductive etherification, where an alcohol reacts with a carbonyl compound in the presence of a reducing agent. nih.gov Etherification at the C-1 position with an alkyl halide (R-X) would produce a 1-alkoxyindane-2-ethanol.

Table 2: Example Esterification and Etherification Reactions

| Reaction | Reagents | Product at C-1 Position |

|---|---|---|

| Esterification | Acetic acid, H₂SO₄ (catalyst) | 2-(2-hydroxyethyl)indan-1-yl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-methoxyindane-2-ethanol |

The hydroxyl group is a poor leaving group, but it can be converted into a good one, allowing for nucleophilic substitution. ucsb.edu This is often achieved by protonating the alcohol under acidic conditions, which forms an oxonium ion. libretexts.org The departure of a water molecule leaves a carbocation. The benzylic nature of the C-1 position provides resonance stabilization to the resulting secondary carbocation, making an SN1-type mechanism favorable. libretexts.org This carbocation can then be attacked by a nucleophile, such as a halide ion. libretexts.org

Alternatively, the hydroxyl group can be converted to a sulfonate ester (like a tosylate), which is an excellent leaving group for SN2 reactions. nih.gov

Reactions Involving the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain exhibits reactivity characteristic of less sterically hindered hydroxyl groups.

The primary alcohol is generally more reactive and less sterically hindered than the secondary alcohol, which can allow for selective modifications. nih.gov

Selective Oxidation: As mentioned, specific reagents can selectively oxidize the primary alcohol. For instance, pyridinium chlorochromate (PCC) is commonly used to oxidize primary alcohols to aldehydes while minimizing over-oxidation to carboxylic acids. bccampus.ca

Conversion to Alkyl Halides: The primary hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions typically proceed through an SN2 mechanism.

Protection: To perform reactions on the secondary alcohol at C-1 without affecting the primary alcohol, the primary hydroxyl group can be "protected" by converting it into a less reactive group, such as a silyl (B83357) ether. nih.gov This protecting group can be removed later in the synthesis.

Table 3: Selective Modifications of the Primary Alcohol

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 2-(1-hydroxyindan-2-yl)acetaldehyde |

| Conversion to Bromide | Phosphorus tribromide (PBr₃) | 1-(2-bromoethyl)indan-1-ol |

| Silyl Ether Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 1-hydroxy-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)indane |

The presence of two hydroxyl groups within the same molecule allows for intramolecular reactions to form cyclic ethers. nih.gov This type of reaction, often acid-catalyzed, involves one hydroxyl group acting as a nucleophile and attacking an activated form of the other. youtube.com

For this compound, an intramolecular dehydration could occur. Protonation of one hydroxyl group would convert it into a good leaving group (water). The other hydroxyl group could then attack the resulting carbocation (at C-1) or the carbon bearing the leaving group (at the side chain) to form a five- or six-membered cyclic ether fused to the indane framework. The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com An intramolecular Williamson ether synthesis is also possible, where deprotonation of one alcohol is followed by an internal SN2 attack on the other, which would first need to be converted to a better leaving group (e.g., a tosylate). masterorganicchemistry.com

The lack of specific data for "this compound" prevents the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. To fulfill the user's request for detailed research findings and data tables on the aromatic and aliphatic ring transformations, as well as its role in multi-component and cascade reactions, would necessitate speculation and extrapolation from the reactivity of other indane compounds. This approach would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the absence of specific research on the chemical compound .

Stereochemical Aspects in 1 Hydroxyindane 2 Ethanol Chemistry

Absolute and Relative Stereochemistry Determination

The three-dimensional arrangement of atoms in 1-hydroxyindane-2-ethanol is defined by its absolute and relative stereochemistry. Absolute configuration refers to the actual 3D structure of a specific stereoisomer, while relative configuration describes the spatial disposition of its substituents in relation to each other, without defining the specific enantiomer. ox.ac.uk For this compound, with chiral centers at the C1 (bearing the hydroxyl group) and C2 (bearing the ethanol (B145695) group) positions of the indane ring, the relative stereochemistry is designated as cis or trans, depending on whether the hydroxyl and ethanol groups are on the same or opposite sides of the ring, respectively.

Determining the absolute stereochemistry of a chiral molecule is a fundamental task. ox.ac.uk X-ray crystallography is a powerful method for unambiguous assignment, provided that a suitable single crystal of the compound or a derivative can be obtained. nih.gov Another common approach involves the chemical correlation of the molecule to a compound of known absolute configuration. ox.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining relative stereochemistry. For the indane core, the coupling constants between protons on the C1 and C2 carbons can help elucidate their relative orientation. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlation data to confirm the cis or trans relationship of the substituents. Derivatization with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or methoxyphenylacetic acid, can also be employed. researchgate.net The formation of diastereomeric esters allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the protons near the chiral center in the resulting diastereomers. researchgate.net

Control of Stereoselectivity in Synthetic Pathways

Synthesizing a specific stereoisomer of this compound requires precise control over the formation of its two chiral centers. This control, known as stereoselective synthesis, is a cornerstone of modern organic chemistry. ox.ac.uk

Diastereoselectivity in Intramolecular Cyclizations

The indane skeleton of this compound is often constructed through intramolecular cyclization reactions. rsc.orgbeilstein-journals.org The diastereoselectivity of these reactions—the preferential formation of one diastereomer over another—is critical for obtaining the desired cis or trans isomer. For instance, intramolecular Friedel-Crafts reactions or Michael additions used to form the five-membered ring can exhibit diastereoselectivity based on the reaction conditions and the nature of the substrate and catalyst. rsc.orgbeilstein-journals.org

The stereochemical outcome of such cyclizations is often governed by the formation of the most stable transition state. In many cases, reactions proceed through a chair-like transition state, where bulky substituents preferentially occupy equatorial positions to minimize steric strain, thus directing the stereochemistry of the newly formed chiral centers. nih.govmdpi.com The choice of catalyst, solvent, and temperature can significantly influence the energy of competing transition states, thereby affecting the diastereomeric ratio of the product. mdpi.com For example, intramolecular aldol (B89426) or Henry (nitro-aldol) reactions can be used to construct the indane framework with high levels of diastereocontrol. rsc.org

Enantioselectivity in Asymmetric Catalytic Processes

To produce an enantiomerically pure or enriched form of this compound, asymmetric catalysis is employed. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. ru.nl

A key strategy is the asymmetric reduction of a prochiral ketone precursor, such as 2-(2-oxoethyl)-1-indanone. The enantioselective reduction of the two ketone functionalities can be achieved using chiral catalysts. Oxazaborolidine catalysts, derived from chiral amino alcohols like cis-1-aminoindan-2-ol, are highly effective for the enantioselective reduction of prochiral ketones. nih.gov The catalyst forms a complex with a reducing agent (e.g., borane), creating a chiral environment that directs the hydride delivery to one face of the carbonyl group, leading to the formation of the desired chiral alcohol with high enantiomeric excess (ee). nih.govmdpi.com

Transition metal-catalyzed asymmetric hydrogenation is another powerful method. acs.org Using chiral ligands, often based on phosphorus or N-heterocyclic carbenes, coordinated to a metal center (such as rhodium, iridium, or ruthenium), prochiral olefins or ketones can be hydrogenated to produce chiral products with high enantioselectivity. rsc.orgacs.org These catalytic systems offer high efficiency and atom economy, making them attractive for large-scale synthesis. acs.org

Chiral Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org

Classical Chemical Resolution Methods

Classical chemical resolution is a widely used technique that involves converting a pair of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. mdpi.comlibretexts.org

For this compound, which contains hydroxyl groups, resolution can be achieved by reacting the racemic mixture with an enantiomerically pure chiral acid to form diastereomeric esters. libretexts.org Alternatively, if an amino derivative is prepared, a chiral acid like (+)-tartaric acid or (-)-mandelic acid can be used to form diastereomeric salts. libretexts.orglibretexts.org After separation of the diastereomers by crystallization, the original enantiomer of this compound can be recovered by hydrolyzing the ester or treating the salt with a base. wikipedia.orglibretexts.org The success of this method depends on the significant solubility difference between the formed diastereomeric salts. google.com

Chromatographic Chiral Separation

Chromatographic methods offer a powerful and versatile alternative for separating enantiomers. nih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatography column. khanacademy.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques used for this purpose. nih.govchromatographyonline.com

CSPs are typically composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can resolve a broad range of racemic compounds. mdpi.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. sigmaaldrich.com

The choice of mobile phase is crucial for achieving good separation. sigmaaldrich.com In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. mdpi.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol co-solvent, which offers advantages of faster analysis and reduced organic solvent consumption. chromatographyonline.comyoutube.com Method development involves screening different CSPs and mobile phase compositions to optimize the resolution between the enantiomeric peaks. sigmaaldrich.com The table below shows a hypothetical example of chromatographic conditions for the separation of this compound enantiomers, based on typical parameters for similar compounds. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography Mode | HPLC |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Hydroxyindane-2-ethanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The 1D proton (¹H) NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. youtube.com Based on the structure of this compound, a set of characteristic signals can be predicted.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aromatic (C4-C7) | 7.10 - 7.35 | 120 - 145 | Multiplet (m) |

| H1 (Benzylic CH-OH) | ~5.1 | ~75 | Doublet of Doublets (dd) |

| H2 (CH-CH₂OH) | ~2.0 - 2.4 | ~45 | Multiplet (m) |

| H3 (Benzylic CH₂) | 2.80 - 3.20 | ~35 | Multiplet (m) |

| Hα (CH₂-OH) | 3.60 - 3.80 | ~63 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs found in related indanol derivatives. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques: To confirm the atomic connectivity, several 2D NMR experiments are essential. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between H1 and H2, H1 and the H3 protons, H2 and the H3 protons, and H2 with the Hα protons of the ethanol (B145695) side chain, thereby mapping the entire spin system of the five-membered ring and its substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.com This is crucial for piecing the molecular fragments together, for example, by showing correlations from the H1 proton to the aromatic carbons or from the Hα protons to C1 and C2, confirming the attachment point of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry (cis or trans) of the substituents at the C1 and C2 positions is determined using NOESY, which detects correlations between protons that are close in space, regardless of their bonding connectivity. huji.ac.ilnanalysis.comcolumbia.edu

If the hydroxyl and hydroxyethyl groups are cis , a distinct cross-peak between the H1 proton and the H2 proton would be observed, indicating their spatial proximity on the same face of the five-membered ring.

If the substituents are trans , this H1-H2 cross-peak would be absent or very weak. Instead, NOE correlations might be observed between H1 and one of the H3 protons, depending on the ring's conformation.

Chiral Shift Reagents: To analyze a racemic mixture and determine enantiomeric purity, chiral shift reagents (CSAs) or chiral lanthanide shift reagents can be employed. researchgate.net These reagents form diastereomeric complexes with each enantiomer of this compound. These transient diastereomeric complexes have slightly different magnetic environments, causing previously overlapping signals in the NMR spectrum of the racemate to resolve into two distinct sets, one for each enantiomer. The integration ratio of these separated signals directly corresponds to the enantiomeric ratio of the sample.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, the spectrum would be dominated by absorptions from the hydroxyl and aromatic moieties. Data from analogous compounds like 1-indanol (B147123) and 2-indanol show characteristic peaks in these regions. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, polarizable bonds. It is particularly effective for identifying the vibrations of the carbon skeleton and aromatic ring.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 | Weak | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 | Medium-Strong (IR/Raman) |

| Aromatic C=C | Ring Stretching | ~1600, ~1470 | ~1600, ~1000 (breathing) | Medium (IR), Strong (Raman) |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Weak | Strong (IR) |

Note: Frequencies are approximate and based on general spectroscopic principles and data for related indanol compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. For this compound (C₁₁H₁₄O₂, MW = 178.23), the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation pattern upon ionization would be characteristic of a benzylic alcohol. libretexts.orgyoutube.com

Loss of Water: A prominent peak corresponding to the loss of a water molecule from either alcohol group would be observed at [M-18]⁺ (m/z 160).

Alpha-Cleavage: Cleavage of the bond between C1 and C2 would be a likely fragmentation pathway, though less favored than other routes for benzylic alcohols.

Loss of the Ethanol Side Chain: Cleavage of the C2-Cα bond would result in the loss of a neutral CH₂OH radical, giving a fragment at [M-31]⁺ (m/z 147).

Benzylic Cleavage: The most significant fragmentation would likely involve cleavage to form a stable tropylium ion or a related aromatic cation, often seen at m/z 91, or cleavage of the five-membered ring.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₂O]⁺ | Loss of H₂O |

| 147 | [C₁₀H₁₁O]⁺ | Loss of •CH₂OH |

| 131 | [C₉H₇O]⁺ | Loss of H₂O and C₂H₅• |

| 117 | [C₉H₉]⁺ | Indenyl cation |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Aromatic and Chiral Information

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The UV-Vis spectrum of this compound is dictated by its aromatic indane core, which acts as a chromophore. The spectrum is expected to show characteristic π→π* transitions typical of a substituted benzene (B151609) ring, with absorption maxima (λₘₐₓ) around 260-270 nm.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it will interact differently with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy measures this difference in absorption (ΔA) as a function of wavelength. trinity.edu The resulting CD spectrum, which can have positive or negative peaks, is highly sensitive to the molecule's absolute configuration and its conformation in solution. researchgate.net This technique serves as a unique fingerprint for a specific enantiomer and is invaluable for confirming its stereochemical identity. youtube.com

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish bond lengths, bond angles, intramolecular distances, and the absolute configuration of chiral centers.

While obtaining a suitable single crystal of this compound itself may be challenging, crystalline derivatives can be synthesized to facilitate analysis. The resulting crystal structure would provide definitive proof of the relative (cis/trans) and absolute (R/S) stereochemistry of the C1 and C2 centers, confirming the assignments made by other spectroscopic methods like NOESY.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Potential Energy Surfaces

The presence of two hydroxyl groups—one on the indane ring at position 1 and another on the ethanol (B145695) substituent at position 2—allows for the formation of intramolecular hydrogen bonds. A hydrogen bond can form between the hydrogen atom of the 1-hydroxy group and the oxygen atom of the 2-ethanol group, or vice versa. These interactions significantly stabilize certain conformations, restricting the rotational freedom of the ethanol side chain and influencing the puckering of the five-membered ring. The strength of these hydrogen bonds can be estimated using quantum chemical calculations, which analyze factors like bond lengths, bond angles, and electron density distribution. nih.govyoutube.com The formation of these internal hydrogen bonds is a key feature governing the potential energy surface of the molecule. semanticscholar.orgrsc.org

The five-membered ring in the indane system is not planar and undergoes a dynamic process known as puckering. chemrxiv.orgnih.gov This puckering results in two primary low-energy conformations: the "envelope" and the "twist" (or "half-chair"). This motion causes substituents on the ring to adopt either pseudo-axial or pseudo-equatorial positions. acs.org For 1-substituted indans, such as 1-indanol (B147123), computational studies have shown that the conformer with the substituent in the pseudo-equatorial position is generally more stable. researchgate.net In the case of 1-Hydroxyindane-2-ethanol, the equilibrium between these puckered forms is further influenced by the bulky ethanol substituent and the previously mentioned intramolecular hydrogen bonding. The energy difference between these states determines their relative populations at a given temperature. acs.org Studies on similar 1-substituted indans show the pseudo-equatorial conformer can be approximately four times more abundant than the pseudo-axial form. acs.org

Table 1: Calculated Relative Energies of Indane Ring Conformers for a Generic 1-Substituted Indane Analog

| Conformer | Substituent Position | Relative Energy (kcal/mol) | % Population (at 298 K) |

| 1 | Pseudo-equatorial | 0.00 | ~77% |

| 2 | Pseudo-axial | ~0.85 | ~23% |

Note: Data is illustrative and based on findings for analogous 1-substituted indans. The exact values for this compound would require specific calculations. acs.org

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for mapping out the pathways of chemical reactions. nih.govrsc.org These methods allow for the detailed study of how this compound might be synthesized or how it might react, providing a step-by-step view of bond-breaking and bond-forming processes. nih.gov

For any chemical reaction, reactants must pass through a high-energy transition state to become products. Computational chemistry allows for the precise location of these transition state structures on the potential energy surface. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This barrier is a critical factor in predicting the rate of a reaction. For instance, in a potential synthesis of this compound, calculations can compare different synthetic routes to identify the one with the lowest energy barriers, suggesting the most feasible experimental conditions. researchgate.net

Many chemical reactions, especially those using chiral catalysts, can produce multiple stereoisomers. Understanding and controlling this stereoselectivity is crucial in chemical synthesis. nih.gov Computational studies can elucidate the origin of stereoselectivity by analyzing the transition states leading to different stereoisomeric products. researchgate.net For reactions involving the synthesis of 1,2-disubstituted indanes, non-covalent interactions (such as steric hindrance, hydrogen bonding, or CH-π interactions) between the substrate, the catalyst, and the reagents in the transition state are often responsible for favoring the formation of one stereoisomer over another. rsc.org By modeling these interactions, chemists can predict the stereochemical outcome of a reaction and even design new catalysts to improve selectivity. nih.gov For example, calculations can explain why a reaction might preferentially yield the cis or trans isomer of a substituted indane. rsc.orgacs.org

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Catalytic Reaction

| Stereoisomeric Product | Transition State Energy (kcal/mol) | Relative Energy Barrier (kcal/mol) | Predicted Major/Minor Product |

| cis-Product | 20.5 | 0.0 | Major |

| trans-Product | 22.8 | +2.3 | Minor |

Note: This table provides hypothetical data to illustrate how computational analysis of transition state energies can predict stereochemical outcomes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed, static picture of specific molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a virtual "movie" of the molecule's behavior. arxiv.org

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or ethanol. researchgate.netresearchgate.net Such simulations would reveal the dynamics of the ring puckering process, showing the rapid interconversion between different conformers. nih.gov It would also allow for the study of the formation and breaking of both intramolecular and intermolecular hydrogen bonds, providing a more complete understanding of how the molecule interacts with itself and its environment. These simulations are crucial for bridging the gap between theoretical models and real-world chemical systems.

Ligand-Substrate Interactions in Catalytic Systems

The rigid bicyclic structure of the indane framework makes its derivatives, like this compound, attractive candidates for use as chiral ligands in asymmetric catalysis. Computational modeling is crucial for understanding how these ligands interact with metal centers and substrates to control stereoselectivity.

Modeling Interactions with DFT: Density Functional Theory (DFT) is a primary method for modeling these complex systems. acs.org By calculating the electronic structure and energies of the catalyst-substrate complex, researchers can map out the reaction pathway and identify the key transition states that determine the product's stereochemistry. These calculations can elucidate the noncovalent interactions—such as hydrogen bonds, C-H···O interactions, and dispersion forces—that stabilize one transition state over another, thereby explaining the origin of enantioselectivity. acs.org

For instance, in catalytic systems involving indanol-derived ligands, DFT calculations can model how the hydroxyl and ethanol groups of this compound would coordinate to a metal center. The calculations would also show how this coordinated complex then interacts with a substrate molecule, guiding its approach to the metal center to favor the formation of one enantiomer. Energy decomposition analysis can further break down the interaction energies into electrostatic, exchange-repulsion, and dispersion components, providing a detailed picture of the forces governing the catalytic process. nih.gov

Insights from Computational Models: Studies on similar catalytic systems reveal that the precise orientation of the ligand's functional groups is critical. The rigid indane backbone restricts conformational freedom, which is an advantageous feature in designing selective catalysts. Computational analysis helps in understanding how substitutions on the aromatic ring or modifications to the hydroxyl and ethanol groups could tune the steric and electronic properties of the ligand, thereby optimizing catalytic activity and selectivity.

| Computational Method | Focus of Analysis | Type of Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Geometry & Energy | Identification of selectivity-determining steps, prediction of enantiomeric excess. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Noncovalent Interactions | Characterization and quantification of hydrogen bonds and other weak interactions between ligand and substrate. |

| Energy Decomposition Analysis (EDA) | Nature of Binding Forces | Insight into the contribution of electrostatic, Pauli repulsion, and orbital interaction energies to the overall stability of the catalyst-substrate complex. nih.gov |

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in structure elucidation and in understanding how a molecule's environment affects its spectral features.

Predicting Vibrational Spectra (IR): DFT calculations can accurately predict the vibrational frequencies of a molecule. These computed frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. A study on the closely related cis-1-amino-2-indanol demonstrated that DFT simulations can model the IR and Vibrational Circular Dichroism (VCD) spectra with high accuracy. nih.gov The study showed how intermolecular hydrogen bonding with solvent molecules (like DMSO) competes with the intramolecular hydrogen bond between the amino and hydroxyl groups, causing significant shifts in the vibrational frequencies. nih.gov A similar approach for this compound would involve calculating the vibrational modes of the molecule both in isolation and in a cluster with explicit solvent molecules to understand the effects of solvation on its IR spectrum.

Predicting NMR Spectra: The prediction of NMR chemical shifts using computational methods is a well-established technique for structural verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding values, which are then converted into chemical shifts. nih.gov

For indanol derivatives, DFT-optimized geometries are used to calculate NMR parameters. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set. By comparing the calculated chemical shifts with experimental data, one can confirm the relative configuration of stereocenters. Furthermore, computational analysis can predict the full range of NMR parameters, including coupling constants and residual chemical shift anisotropies (RCSAs), which provide detailed structural information. researchgate.net

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value | Interpretation |

|---|---|---|---|

| 1H NMR: H1 Chemical Shift (ppm) | ~4.5 - 5.0 | (Varies) | Sensitive to the electronic environment and substituent effects on the C1 carbon. |

| 1H NMR: H2 Chemical Shift (ppm) | ~4.0 - 4.5 | (Varies) | Influenced by the adjacent hydroxyl group and stereochemical orientation. |

| IR: O-H Stretch (cm-1, gas phase) | ~3650 | N/A | Represents a free, non-hydrogen-bonded hydroxyl group. |

| IR: O-H Stretch (cm-1, in solution) | ~3300 - 3400 | (Varies) | Broadened and red-shifted due to intermolecular hydrogen bonding with the solvent. nih.gov |

Applications in Advanced Chemical Synthesis

1-Hydroxyindane-2-ethanol as a Chiral Building Block

There is no significant body of research detailing the use of this compound as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules, a role well-documented for other chiral alcohols and amines. enamine.net

Synthesis of Complex Polycyclic Systems

No specific examples were found where this compound serves as a key starting material for the construction of complex polycyclic frameworks.

Precursor to Structurally Diverse Indane Derivatives

While the synthesis of various indane derivatives is a broad area of chemical research, the specific use of this compound as a versatile precursor for a wide range of these derivatives is not a prominent theme in the literature. nih.govbeilstein-journals.org

Derivatization for Ligand and Catalyst Development

The conversion of chiral molecules, particularly amino alcohols, into ligands for asymmetric catalysis is a common strategy. illinois.edumdpi.comnih.gov However, the derivatization of this compound for these purposes is not described in the available search results.

Formation of Chiral Ligands for Asymmetric Catalysis

No studies were identified that describe the synthesis of chiral ligands from this compound and their subsequent application in asymmetric catalysis.

Preparation of Chiral Auxiliaries for Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com While many chiral alcohols are used for this purpose, there is no evidence in the search results of this compound being employed as a chiral auxiliary in stereoselective transformations such as aldol (B89426) reactions or alkylations. scielo.org.mxsantiago-lab.com

Integration into Synthetic Pathways for Other Organic Molecules

The incorporation of specific building blocks into the synthesis of larger, often biologically active, molecules is a cornerstone of organic synthesis. beilstein-journals.orgassets-servd.host However, no multi-step synthetic pathways featuring this compound as a key intermediate were found.

Future Research Directions and Unexplored Chemical Space

Discovery of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereocontrolled synthetic methodologies is paramount to unlocking the potential of 1-Hydroxyindane-2-ethanol and its derivatives. Future research should focus on pioneering novel synthetic pathways that offer high yields, scalability, and, crucially, precise control over stereochemistry.

One promising avenue lies in the asymmetric dihydroxylation of 2-vinylindane. This approach could utilize modern catalytic systems, such as those based on osmium or manganese, in conjunction with chiral ligands to induce facial selectivity, thereby producing enantiomerically enriched this compound. nih.govresearchgate.net The development of novel, more sustainable catalysts, perhaps employing earth-abundant metals, would be a significant advancement. rsc.orgchemistryworld.comicmpp.ro

Another strategic direction involves the enantioselective reduction of a suitable precursor, such as 1-hydroxy-2-(2-oxoacetyl)indane. Research into novel chiral reducing agents or catalytic hydrogenation systems could provide access to specific stereoisomers of the target diol. Furthermore, domino reactions, which allow for the construction of complex molecules in a single pot through a cascade of transformations, could offer an elegant and efficient route to the indane scaffold with the desired 1,2-disubstitution pattern. rsc.orgmdpi.com The exploration of enzyme-catalyzed approaches could also yield highly stereoselective synthetic routes under mild conditions. researchgate.net

| Potential Synthetic Strategy | Key Catalytic System/Reagent | Anticipated Advantage |

| Asymmetric Dihydroxylation | Osmium Tetroxide with Chiral Ligands (e.g., AD-mix) | High stereocontrol, well-established methodology. |

| Catalytic Enantioselective Reduction | Chiral Boranes or Transition Metal Catalysts with Chiral Ligands | Access to specific enantiomers from a common precursor. |

| Domino/Cascade Reactions | Chiral Copper or Palladium Catalysts | High step-economy and complexity generation. mdpi.com |

| Biocatalytic Approaches | Carbonyl Reductases (CR) or Lyases | High enantioselectivity and mild reaction conditions. researchgate.net |

This table outlines potential future synthetic strategies for this compound.

Investigation of Undocumented Chemical Reactivity

The bifunctional nature of this compound, possessing both a secondary and a primary alcohol, opens up a vast, unexplored landscape of chemical reactivity. A systematic investigation into its transformations is essential to understand its chemical behavior and to synthesize novel derivatives.

Selective functionalization of one hydroxyl group over the other is a key area for exploration. Research into protecting group strategies or catalyst systems that can differentiate between the primary and secondary alcohols would be highly valuable. This would enable the selective etherification, esterification, or substitution at either position, creating a library of new compounds.

Oxidation reactions also present a fertile ground for discovery. nih.gov Selective oxidation of the secondary alcohol would yield the corresponding α-hydroxy ketone, a valuable synthetic intermediate. Conversely, oxidation of the primary alcohol would produce an α-hydroxy aldehyde or carboxylic acid. Furthermore, the oxidative cleavage of the vicinal diol moiety using reagents like sodium periodate (B1199274) could lead to ring-opened products with unique functionalities, a reaction that is well-established for 1,2-diols. chemistrysteps.comwikipedia.orgucalgary.ca The potential for intramolecular reactions, such as ring formation through cyclization or ring-opening of the indane system under specific conditions, also warrants investigation. stackexchange.comresearchgate.netnih.gov

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Selective Oxidation (Secondary OH) | Mild manganese-based catalysts, H2O2 | α-Hydroxy ketones. nih.gov |

| Selective Oxidation (Primary OH) | TEMPO/bleach or other selective oxidants | α-Hydroxy aldehydes/acids. |

| Oxidative Cleavage | Sodium Periodate (NaIO4), Periodic Acid (HIO4) | Dicarbonyl compounds (aldehydes/ketones). chemistrysteps.comucalgary.ca |

| Selective Etherification/Esterification | Catalysts recognizing steric/electronic differences | Mono-ethers, mono-esters. |

| Intramolecular Cyclization | Acid or base catalysis | Fused or spirocyclic ethers/lactones. |

This table summarizes unexplored reactivity pathways for this compound.

Advanced Spectroscopic Probes for Dynamic Molecular Behavior

A deep understanding of the three-dimensional structure, conformational preferences, and dynamic behavior of this compound is critical for rationalizing its reactivity and designing future applications. Advanced spectroscopic techniques can provide unprecedented insight into these molecular properties.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry of the hydroxyl groups and the preferred conformation of the five-membered ring and the ethanol (B145695) side chain by measuring through-space proton-proton distances. columbia.eduacdlabs.comacdlabs.comnih.govlibretexts.orgacs.org The combination of experimental NMR data with quantum mechanics calculations can further refine the conformational ensembles in solution. researchgate.net

Vibrational Circular Dichroism (VCD) represents another cutting-edge technique that could be applied. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.govbruker.com By comparing the experimental VCD spectrum of an enantiomerically pure sample to the spectrum predicted by density functional theory (DFT) calculations, the absolute configuration of the stereocenters can be unambiguously determined. americanlaboratory.comacs.org This would be invaluable for validating asymmetric synthetic routes.

Computational Predictions for Rational Design of Derivatives

Computational chemistry and in silico modeling offer powerful predictive tools to guide the synthesis of new this compound derivatives with tailored properties, potentially accelerating the discovery of new bioactive molecules.

Structure-based and ligand-based virtual screening could be employed to identify potential biological targets for the this compound scaffold. nih.govresearchgate.netnih.gov By creating a virtual library of derivatives and docking them into the active sites of known enzymes or receptors, compounds with high predicted binding affinities can be prioritized for synthesis. nih.govksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) studies could establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. rsc.org This would allow for the in silico design of new molecules with enhanced potency. Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interaction with biological targets over time, providing a more realistic model of the binding process and the stability of the resulting complex. nih.govksu.edu.samdpi.comrsc.org These computational approaches, when used in a synergistic loop with synthetic chemistry and biological testing, can significantly streamline the process of developing novel compounds based on the this compound core structure.

| Computational Technique | Objective | Potential Outcome |

| Molecular Docking | Predict binding mode and affinity to biological targets. | Identification of potential lead compounds and their targets. |

| Virtual Screening | Screen large libraries of virtual derivatives against targets. nih.gov | Prioritization of synthetic candidates with high hit rates. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Design of new derivatives with improved potency. |

| Molecular Dynamics (MD) Simulations | Analyze conformational stability and ligand-receptor interactions. mdpi.com | Understanding of binding mechanisms and complex stability. |

This table details computational methods for the rational design of this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.